molecular formula C13H14N2O3S B12629970 3-(1-Benzothiophen-3-yl)-L-alanylglycine CAS No. 918957-46-7

3-(1-Benzothiophen-3-yl)-L-alanylglycine

Cat. No.: B12629970
CAS No.: 918957-46-7
M. Wt: 278.33 g/mol
InChI Key: DUIFRTRHDZVNQO-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-3-yl)-L-alanylglycine can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method includes the Sonogashira cross-coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-3-yl)-L-alanylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-3-yl)-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzothiophen-3-yl)-L-alanylglycine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form various derivatives with distinct properties makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

918957-46-7

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H14N2O3S/c14-10(13(18)15-6-12(16)17)5-8-7-19-11-4-2-1-3-9(8)11/h1-4,7,10H,5-6,14H2,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

DUIFRTRHDZVNQO-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

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